5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide - 1280844-11-2

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide

Catalog Number: EVT-3052035
CAS Number: 1280844-11-2
Molecular Formula: C14H13BrN4O2
Molecular Weight: 349.188
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-((2-Chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine Derivatives

1.2 Relevance: The (5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives share structural similarities with 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide, most notably the presence of a central pyrazole ring as a core structure. Both compound series feature substitutions on this pyrazole ring, highlighting its potential as a pharmacophore for biological activity. []

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

2.1 Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids were designed and synthesized as potential antimicrobial and anticancer agents. The synthesis involved a base-catalyzed cyclo-condensation through a one-pot multicomponent reaction. These compounds showed promising antimicrobial and anticancer activity. Specifically, compound 7f from this series exhibited potent inhibitory activity against EGFR and A549 kinase. []

2.2 Relevance: While structurally more complex, the 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide derivatives share the presence of a substituted pyrazole ring with 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide. The presence of a carboxamide group in both compound series further emphasizes their potential relevance in medicinal chemistry as a potential pharmacophore for various biological activities. []

3.1 Compound Description: This series of compounds represents novel derivatives synthesized through a multi-step process involving condensation and deprotection reactions. These compounds are characterized by a central pyrazole ring incorporated into a dioxaphosphepino ring system, further connected to a thiadiazole ring and a substituted benzene sulfonamide moiety through a carbamoyl linker. The specific biological activities of these compounds were not detailed in the provided abstract. []

3.2 Relevance: Both N-((5-((6-oxido-6-(4 Substituted Phenoxy)-4,8-dihydro-1H-(1,3,2) dioxaphosphepino (5,6-c)pyrazol-1-yl) methyl)-1,3,4-thiadiazol-2-yl)Carbamoyl) Substituted Benzene Sulfonamides and 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide share a common structural motif of a substituted pyrazole ring. This structural similarity suggests that modifications to the pyrazole ring could be explored to fine-tune the physicochemical properties and potentially the biological activities of these compounds. []

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

4.1 Compound Description: SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist identified through a high-throughput screening (HTS) campaign. This compound exhibits remarkable potency in inhibiting ADP-induced platelet aggregation and demonstrates promising in vivo antiplatelet and antithrombotic activities. []

4.2 Relevance: SAR216471 and 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide both contain a substituted pyrazole ring within their structures. The fact that both compounds include a carboxamide group further suggests that this functional group could be crucial for interacting with biological targets and influencing their activity. []

3-Methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles

5.1 Compound Description: This study focuses on the one-pot synthesis of two related classes of compounds: 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles. The synthesis utilizes 3-methylisoxazole-5-carboxylic acid as a starting material and involves reactions with thionyl chloride and either an amine or a pyrazole. This synthetic approach provides a straightforward method for generating a library of compounds with varying substitutions on the isoxazole and pyrazole rings. []

5.2 Relevance: The 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles discussed in this study are structurally related to 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide as both contain a pyrazole ring directly attached to a carbonyl group. This structural motif, present in compounds with diverse biological activities, highlights the versatility of the pyrazole-carbonyl scaffold in medicinal chemistry. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

6.1 Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery. This compound demonstrated potent efficacy in rodent models of choroidal neovascularization (CNV) with limited systemic exposure after topical ocular administration. It shows promise as a potential therapy for neovascular age-related macular degeneration. []

6.2 Relevance: Acrizanib and 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide both belong to the pyrazole carboxamide class of compounds. This shared structural feature suggests that both compounds might exhibit similar binding interactions with certain biological targets. The presence of a halogen atom (bromine in 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide and fluorine in Acrizanib) on the pyrazole ring further highlights a common strategy for modifying the physicochemical properties of these compounds. []

7.1 Compound Description: These compounds are novel derivatives synthesized through a multi-step process that involves condensation, deprotection, and cyclization reactions. These compounds are characterized by a central pyrazole ring incorporated into a dioxaphosphepino ring system. This ring system is further substituted with a nitrobenzoxazole moiety and linked to various ureas or carboxamides. The abstract mentions that the synthesis and antimicrobial activity of these compounds were investigated. []

7.2 Relevance: Similar to 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide, the 1-(1-((5-nitrbenzo [d] oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H- [, , ]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxy phenyl /4-chlorophenyl) ureas/carboxamides feature a substituted pyrazole ring as a core structural motif. []

3-(Difluoromethyl)-1-methyl-N-(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1H-pyrazol-4-carboxamide

8.1 Compound Description: This compound is a novel pyrazole carboxamide derivative developed for its potential use as a plant protection agent. The compound features a difluoromethyl group at position 3, a methyl group at position 1 on the pyrazole ring, and a trifluorobiphenyl group attached to the carboxamide nitrogen. The study focuses on the discovery and characterization of a new crystalline form of this compound, which is crucial for its formulation and application. []

8.2 Relevance: The compound 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1H-pyrazol-4-carboxamide shares a common structural feature with 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide, namely the presence of a pyrazole ring directly linked to a carboxamide group. This shared scaffold suggests that modifications to other parts of the molecule, such as the substituents on the pyrazole ring and the carboxamide nitrogen, could be explored to modulate the biological activity of these compounds. []

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole

9.1 Compound Description: This compound is a synthetic intermediate prepared from 4-bromo-1-phenyl-1H-pyrazol-3-ol through methylation using sodium hydride and methyl iodide. This synthetic step is often employed to protect the hydroxyl group during subsequent chemical transformations or to modulate the compound's reactivity. The compound is characterized by a bromine atom at position 4, a methoxy group at position 3, and a phenyl group at position 1 of the pyrazole ring. []

9.2 Relevance: The compound 4-bromo-3-methoxy-1-phenyl-1H-pyrazole serves as a valuable building block for synthesizing more complex molecules. Both it and 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide contain a brominated pyrazole ring, indicating the importance of this structural motif in medicinal chemistry. The presence of a halogen atom (bromine) on the pyrazole ring in both compounds suggests that this structural feature may be important for their biological activity or for their interactions with biological targets. []

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides

10.1 Compound Description: This study focuses on the synthesis and antifungal activity evaluation of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. These compounds feature a difluoromethyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring. The carboxamide moiety is linked to various substituents to explore structure-activity relationships. Compound 9m, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited superior antifungal activity against seven phytopathogenic fungi compared to the commercial fungicide boscalid. []

10.2 Relevance: The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides are structurally analogous to 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide as they both share the pyrazole-4-carboxamide core structure. The variations in the substituents on the pyrazole ring and the carboxamide nitrogen in both compound series highlight the potential for structural modifications to fine-tune their biological activities and other properties. []

6-Methyl-4-(3-Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl)-2-Thio-N-Substituted Phenyl Pyrimide-5-Carboxamide

11.1 Compound Description: These novel pyrimidine derivatives were synthesized through a one-pot Biginelli reaction involving a 3-phenyl-1-(pyridin-4-ylcarbonyl)-1H-pyrazole-4-carbaldehyde, a substituted acetoacetanilide, and either urea or thiourea in an acidic medium. These compounds are characterized by a pyrimidine ring substituted with a pyrazole moiety, a thio group, and a carboxamide group. The specific biological activities of these compounds are not elaborated on in the provided abstract. []

11.2 Relevance: Both 6-methyl-4-(3-phenyl-pyridine-4-yl-methanone-1-H-pyrazoyl)-2-thio-N-substituted phenyl pyrimide-5-carboxamide and 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide belong to the carboxamide class of compounds. This structural similarity suggests that modifications to the substituents on the carboxamide nitrogen could be explored to modulate the physicochemical properties and potential biological activities of these compounds. []

N-(1-((5-Acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (Compound 1)

12.1 Compound Description: Compound 1 is a pyrazole carboxamide derivative identified as a hit from a high-throughput screening (HTS) campaign for GPCR agonists. This compound served as a starting point for a structure-activity relationship (SAR) study focused on developing selective orexin 2 receptor (OX2R) antagonists for the treatment of insomnia. Compound 1 exhibited an interesting activity profile, prompting further optimization of its structure to enhance its OX2R antagonistic activity, metabolic stability, and aqueous solubility. []

12.2 Relevance: Compound 1 and 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide share a common structural feature: a pyrazole ring linked to a carboxamide group. Both compounds possess a five-membered heteroaromatic ring (furan in 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide and oxazole in Compound 1) connected to the pyrazole ring, suggesting that this moiety may play a role in their biological activity or their interaction with biological targets. []

3-Bromo-1-(3-chloropyridin-2-yl)-N-(2-methyl-6-(methylcarbamoyl)-4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide

13.1 Compound Description: This compound, along with its sulfilimine derivative (compound 17e), were identified as having good insecticidal activity. Structure-activity relationship studies suggested that the sulfide and sulfilimine moieties played a role in their efficacy. []

13.2 Relevance: Both this compound and 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide are pyridylpyrazole carboxamides. They both share a bromine atom on the pyrazole ring and a chloropyridine substituent, indicating that these features might be important for their biological activity or interactions with targets. []

14.1 Compound Description: This study focused on synthesizing anthranilic diamide analogs with a 1,2,4-oxadiazole ring as a bioisostere for the amide group. The goal was to discover new insecticidal agents. Compound 3IIl showed promising activity against Plutella xylostella and was identified as a potential lead compound for further optimization. []

14.2 Relevance: While not containing an anthranilic diamide core, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide shares the furan-carboxamide moiety with the designed analogs. This structural similarity, coupled with the use of bioisosterism in the study, suggests that exploring similar modifications in 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide might yield derivatives with altered biological activities. []

15.1 Compound Description: This study focused on the design, synthesis, and insecticidal activity of anthranilic diamide analogs containing 1,3,4-oxadiazole rings. These compounds were synthesized and tested against diamondback moth (Plutella xylostella). The structure-activity relationship (SAR) study revealed that the substituents on the oxadiazole ring significantly influenced their insecticidal activity. Compound 5d exhibited the most potent activity among the tested compounds. []

15.2 Relevance: Although 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide lacks the anthranilic diamide core, it shares the use of a five-membered heterocycle linked to a carboxamide (furan-carboxamide) with the designed 1,3,4-oxadiazole analogs. This suggests that exploring similar oxadiazole substitutions in 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide could be a strategy for modulating its activity or physicochemical properties. []

16.1 Compound Description: This study centered around the synthesis and biological evaluation of novel anthranilic diamides containing either 1,2,4- or 1,3,4-oxadiazole rings. These compounds were synthesized and tested for their insecticidal activity against Plutella xylostella and Spodoptera exigua. The study's findings indicated that incorporating a 1,3,4-oxadiazole ring generally led to more potent compounds compared to those with a 1,2,4-oxadiazole ring. Moreover, the substituents on the oxadiazole ring played a crucial role in determining the overall insecticidal activity. Compound 6, featuring a 1,3,4-oxadiazole with a methylthio substituent, exhibited notable activity against both insect species and was highlighted as a promising lead compound for further development. []

16.2 Relevance: The anthranilic diamide analogs explored in this study share a structural resemblance with 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide, particularly the presence of a five-membered heterocyclic ring (furan) directly attached to a carboxamide group. The utilization of bioisosteric replacements in this study, specifically the replacement of an amide bond with an oxadiazole ring, highlights a strategy for modifying and potentially improving the properties of similar compounds. []

Properties

CAS Number

1280844-11-2

Product Name

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide

Molecular Formula

C14H13BrN4O2

Molecular Weight

349.188

InChI

InChI=1S/C14H13BrN4O2/c15-10-6-17-19(7-10)8-11-2-3-12(21-11)13(20)18-14(9-16)4-1-5-14/h2-3,6-7H,1,4-5,8H2,(H,18,20)

InChI Key

HMAFOVPUQFUDDP-UHFFFAOYSA-N

SMILES

C1CC(C1)(C#N)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.